molecular formula C9H12ClN3 B12097843 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine CAS No. 1217500-49-6

2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine

Cat. No.: B12097843
CAS No.: 1217500-49-6
M. Wt: 197.66 g/mol
InChI Key: RCKSGHADRGWDQZ-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine is an organic compound with the molecular formula C9H13ClN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine typically involves the reaction of 2-chloro-4,5-diaminopyrimidine with cyclobutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted pyrimidines with various functional groups.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Research: It serves as a tool for studying the biological activity of pyrimidine derivatives and their interactions with biomolecules.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methyl-4-pyrimidinamine
  • 2-Chloro-N,N,5-trimethylpyrimidin-4-amine
  • 2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine

Comparison

2-Chloro-N-cyclobutyl-5-methyl-4-pyrimidinamine is unique due to the presence of the cyclobutyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds that may have different substituents, such as methyl or trifluoromethyl groups. The cyclobutyl group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

1217500-49-6

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-N-cyclobutyl-5-methylpyrimidin-4-amine

InChI

InChI=1S/C9H12ClN3/c1-6-5-11-9(10)13-8(6)12-7-3-2-4-7/h5,7H,2-4H2,1H3,(H,11,12,13)

InChI Key

RCKSGHADRGWDQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2CCC2)Cl

Origin of Product

United States

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